Vinyltriethoxysilane (VTES, CAS 78-08-0) prevents scorch and extends pot life in silane-crosslinked polyethylene (XLPE) and HFFR cable production. • Ethanol-releasing hydrolysis - no toxic methanol or reprotoxic 2-methoxyethanol. • Direct replacement for SVHC-listed VTMOEO in HFFR formulations. • Controlled cure profile ensures wide extrusion processing window and stable Si-O-Si network for 90°C cable service. SMolecule provides reliable supply with stringent QC.
Vinyltriethoxysilane (VTES, CAS: 78-08-0) is a bifunctional organosilane featuring a reactive vinyl group and three hydrolyzable ethoxy groups, primarily utilized as a moisture-curing crosslinker, adhesion promoter, and polymer grafting agent. In industrial procurement, VTES is a benchmark precursor for manufacturing silane-crosslinked polyethylene (XLPE/PE-Xb) and modifying polyolefin elastomers [1]. Unlike highly reactive methoxy-based analogs, VTES provides a controlled hydrolysis profile that yields ethanol as its sole byproduct, making it a critical selection for manufacturers requiring extended compound shelf-life, precise extrusion processing windows, and strict compliance with global VOC and toxicity regulations.
Generic substitution of vinyl silanes frequently leads to catastrophic processing failures or regulatory non-compliance. Substituting VTES with the closely related Vinyltrimethoxysilane (VTMS) drastically accelerates hydrolysis, which routinely causes premature crosslinking (scorch) inside the extruder and severely truncates the shelf-life of moisture-sensitive masterbatches [1]. Furthermore, VTMS releases highly toxic methanol upon curing, creating occupational exposure hazards. Conversely, attempting to use Vinyltris(2-methoxyethoxy)silane (VTMOEO) as a substitute introduces severe regulatory risks, as its hydrolysis byproduct (2-methoxyethanol) is classified as a reprotoxic Substance of Very High Concern (SVHC) under REACH [2]. VTES is the only in-class analog that balances a wide processing window with a benign, ethanol-releasing safety profile.
VTES demonstrates a significantly more controlled moisture-curing profile compared to its methoxy analog, VTMS. Quantitative 1H NMR studies reveal that under basic conditions, the steric hindrance of the ethoxy groups in VTES reduces the hydrolysis rate constant by a factor of 50 compared to VTMS [1]. This deceleration directly translates to a wider processing window during the compounding and extrusion of polyolefins, preventing premature siloxane network formation (scorch) before the material exits the die.
| Evidence Dimension | Hydrolysis rate constant (k) under basic catalysis |
| Target Compound Data | VTES (k is ~50x slower) |
| Comparator Or Baseline | VTMS (Baseline rapid hydrolysis) |
| Quantified Difference | 50-fold reduction in hydrolysis rate |
| Conditions | Water-acetonitrile media, basic conditions, measured via 1H NMR line broadening |
Procurement teams should select VTES to minimize scrap rates from extruder scorch and to dramatically extend the storage stability of moisture-curing masterbatches.
The selection between VTES, VTMS, and VTMOEO is heavily dictated by the toxicity of their leaving groups. VTES hydrolyzes to release ethanol, a low-toxicity, easily managed VOC. In contrast, VTMS releases methanol, requiring stringent ventilation and exposure controls. More critically, VTMOEO releases 2-methoxyethanol, a known reproductive toxin flagged as an SVHC under European REACH regulations [1]. Procuring VTES allows manufacturers to maintain vinyl-silane performance while future-proofing their formulations against tightening chemical restrictions.
| Evidence Dimension | Hydrolysis byproduct toxicity and regulatory status |
| Target Compound Data | VTES (Releases Ethanol - Non-SVHC) |
| Comparator Or Baseline | VTMOEO (Releases 2-methoxyethanol - Reprotoxic SVHC) & VTMS (Releases Methanol - Toxic) |
| Quantified Difference | Complete elimination of SVHC and highly toxic byproducts |
| Conditions | Standard moisture-cure hydrolysis in industrial environments |
Replacing VTMOEO and VTMS with VTES is a mandatory procurement strategy for companies exporting to REACH-regulated markets or prioritizing occupational safety.
Transitioning from traditional peroxide crosslinking to a VTES-driven moisture-cure process (PE-Xb) fundamentally alters the energy economics of cable manufacturing. While peroxide methods require high-temperature, high-pressure continuous vulcanization tubes, VTES-grafted polyethylene crosslinks in a simple warm water bath (40–80°C). This process switch eliminates the need for high-energy vulcanization, reducing overall energy consumption by up to 40% while achieving a continuous operating temperature rating of 90°C and short-circuit withstand temperatures of 250°C [1].
| Evidence Dimension | Manufacturing energy consumption |
| Target Compound Data | VTES moisture-cure process (40–80°C water bath) |
| Comparator Or Baseline | Peroxide crosslinking (High-temperature/pressure vulcanization) |
| Quantified Difference | ~40% reduction in energy consumption |
| Conditions | Industrial extrusion and crosslinking of medium/low-voltage XLPE cables |
Buyers can justify the procurement of VTES based on massive reductions in energy overhead and the elimination of peroxide decomposition odors in the final product.
Despite its slower hydrolysis rate, VTES exhibits robust grafting efficiency onto polymer backbones during the initial peroxide-initiated compounding stage. Comparative studies on polyolefin elastomers (POE) indicate that the grafting reaction activity of VTES is higher than that of VTMS, resulting in a higher ultimate gel content (crosslink density) in the cured matrix [1]. This ensures that manufacturers do not sacrifice final mechanical performance when opting for the safer, slower-hydrolyzing ethoxy silane.
| Evidence Dimension | Grafting reaction activity and final gel content |
| Target Compound Data | VTES (Higher grafting activity) |
| Comparator Or Baseline | VTMS (Lower grafting activity in specific POE matrices) |
| Quantified Difference | Measurable increase in gel content indicating higher crosslink density |
| Conditions | Peroxide-initiated grafting onto Polyolefin Elastomers (POE) prior to moisture curing |
VTES provides the optimal balance: it prevents premature curing during extrusion while delivering superior final mechanical strength in specialized elastomer applications.
VTES is the premier crosslinking agent for the PE-Xb (silane-crosslinked polyethylene) process. By grafting VTES onto the PE backbone, manufacturers can extrude cables at lower temperatures without the risk of scorch, followed by a moisture cure that yields a highly stable Si-O-Si network capable of withstanding 90°C continuous operation [1].
In HFFR cable formulations heavily loaded with mineral flame retardants like aluminum trihydroxide (ATH) or magnesium dihydroxide (MDH), VTES acts as a critical coupling agent. It improves filler dispersion and mechanical properties while serving as a direct, REACH-compliant drop-in replacement for the SVHC-flagged VTMOEO [2].
For advanced adhesives and sealants, VTES is utilized as both a moisture scavenger and a crosslinker. Its slower hydrolysis rate compared to methoxy-silanes ensures that the sealant maintains a long shelf-life in the cartridge, while its ethanol byproduct ensures the final product meets stringent indoor air quality and low-VOC certifications [1].
Flammable;Irritant